molecular formula C44H38BF2N5O3 B13721636 Bdp 650/665 dbco

Bdp 650/665 dbco

Cat. No.: B13721636
M. Wt: 733.6 g/mol
InChI Key: SMLANKIREOERQG-HMMYKYKNSA-N
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Description

Bdp 650/665 dbco is a useful research compound. Its molecular formula is C44H38BF2N5O3 and its molecular weight is 733.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bdp 650/665 dbco suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bdp 650/665 dbco including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H38BF2N5O3

Molecular Weight

733.6 g/mol

IUPAC Name

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetamide

InChI

InChI=1S/C44H38BF2N5O3/c46-45(47)51-36(21-22-37(51)29-38-23-26-42(52(38)45)40-12-8-28-48-40)20-15-32-16-24-39(25-17-32)55-31-43(53)49-27-7-1-2-14-44(54)50-30-35-11-4-3-9-33(35)18-19-34-10-5-6-13-41(34)50/h3-6,8-13,15-17,20-26,28-29,48H,1-2,7,14,27,30-31H2,(H,49,53)/b20-15+

InChI Key

SMLANKIREOERQG-HMMYKYKNSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=C7[N+]1=C(C=C7)C8=CC=CN8)(F)F

Canonical SMILES

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=C7[N+]1=C(C=C7)C8=CC=CN8)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bdp 650/665 DBCO: Spectral Properties and Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Far-Red Fluorescence and Bioorthogonal Chemistry

In the intricate landscape of modern biological research and therapeutic development, the ability to precisely visualize and track molecular entities in their native environment is paramount. The convergence of advanced fluorescent probes and bioorthogonal chemistry has provided a powerful toolkit for these endeavors. This guide delves into the core photophysical properties and practical applications of Bdp 650/665 DBCO, a far-red fluorescent dye poised for sophisticated biomolecular labeling.

Bdp 650/665 is a borondipyrromethene (BODIPY)-based fluorophore characterized by its sharp excitation and emission peaks in the far-red region of the spectrum, high molar extinction coefficient, and robust quantum yield.[1][2] Its conjugation to dibenzocyclooctyne (DBCO) facilitates its use in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[3][4] This bioorthogonal reaction allows for the covalent attachment of the dye to azide-modified biomolecules with high specificity and efficiency, even within the complex milieu of living systems.[3] The significant hydrophobic nature of the Bdp 650/665 core also makes it suitable for staining lipids and membranes.[4]

This guide will provide a comprehensive overview of the spectral characteristics of Bdp 650/665 DBCO, a detailed protocol for its application in cell labeling, and the underlying principles that govern its utility in advanced research.

Core Photophysical and Chemical Properties

The performance of a fluorophore is dictated by its intrinsic photophysical and chemical properties. Bdp 650/665 DBCO exhibits a favorable combination of characteristics that make it a versatile tool for fluorescence-based applications.

Spectral Characteristics

The defining features of Bdp 650/665 DBCO are its excitation and emission spectra, which lie in the far-red to near-infrared window. This region is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.

PropertyValueSource
Excitation Maximum (λex) 649 nm[4][5]
Emission Maximum (λem) 667 nm[4][5]
Molar Extinction Coefficient (ε) 94,000 M⁻¹cm⁻¹[4][5]
Fluorescence Quantum Yield (Φ) 0.52[4][5]
Molecular Formula C₄₄H₃₈BF₂N₅O₃[5]
Molecular Weight 733.6 g/mol [5]

Table 1: Key photophysical and chemical properties of Bdp 650/665 DBCO.

The high molar extinction coefficient indicates efficient photon absorption, while the robust quantum yield signifies a high probability of emitting a photon after excitation, contributing to the dye's brightness. Furthermore, the spectral properties of Bdp 650/665 are relatively insensitive to changes in solvent polarity and pH.[4][5]

Chemical Structure and Bioorthogonal Reactivity

The utility of Bdp 650/665 DBCO in bioconjugation is conferred by the dibenzocyclooctyne (DBCO) moiety. This strained alkyne readily and specifically reacts with azide groups via SPAAC, forming a stable triazole linkage without the need for a cytotoxic copper(I) catalyst.[3][6] This bioorthogonality is crucial for applications in live-cell and in vivo imaging.

BDP_core Bdp 650/665 Core Linker Linker BDP_core->Linker Covalent Bond DBCO DBCO Moiety Linker->DBCO Covalent Bond

Figure 1: General structure of Bdp 650/665 DBCO, highlighting the fluorescent core and the reactive DBCO group.

Experimental Protocol: Labeling of Azide-Modified Proteins in Live Cells

This protocol provides a step-by-step guide for the fluorescent labeling of intracellular proteins that have been metabolically engineered to incorporate an azide-containing amino acid.

Principle of the Experiment

The workflow leverages metabolic labeling to introduce azide functionalities onto target proteins within living cells. These azide groups then serve as chemical handles for specific covalent modification with Bdp 650/665 DBCO through a SPAAC reaction.

cluster_0 Metabolic Labeling cluster_1 SPAAC Reaction cluster_2 Imaging A Incubate cells with azide-modified amino acid B Azide is incorporated into newly synthesized proteins A->B C Add Bdp 650/665 DBCO B->C D DBCO reacts with azide, forming a stable triazole linkage C->D E Wash cells to remove unbound dye D->E F Image cells using fluorescence microscopy E->F

Figure 2: Experimental workflow for labeling azide-modified proteins with Bdp 650/665 DBCO.

Materials and Reagents
  • Cells of interest cultured on glass-bottom dishes suitable for microscopy

  • Cell culture medium (appropriate for the cell line)

  • Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)

  • Bdp 650/665 DBCO (dissolved in anhydrous DMSO to a stock concentration of 1-10 mM)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Step-by-Step Methodology
  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal culture medium with a medium containing the azide-modified amino acid at a pre-determined optimal concentration.

    • Incubate the cells for a period sufficient for protein synthesis and incorporation of the azide-modified amino acid (typically 12-24 hours). The optimal incubation time should be determined empirically for each cell type and experimental goal.

  • Cell Preparation for Labeling:

    • Gently aspirate the metabolic labeling medium.

    • Wash the cells twice with warm PBS to remove any unincorporated azide-modified amino acid.

  • Bdp 650/665 DBCO Labeling:

    • Prepare a working solution of Bdp 650/665 DBCO in pre-warmed cell culture medium or PBS. The final concentration typically ranges from 5 to 25 µM. It is crucial to determine the optimal concentration to maximize signal while minimizing background.

    • Add the Bdp 650/665 DBCO working solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light. The hydrophobic nature of the dye may necessitate the inclusion of a small percentage of serum or a non-ionic surfactant in the labeling buffer to improve solubility and reduce non-specific binding.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three to four times with warm PBS to remove unbound dye. Each wash should be for 5 minutes with gentle agitation.

  • Fixation and Mounting (Optional):

    • If endpoint analysis is desired, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslip onto a microscope slide using a mounting medium, which may contain a nuclear counterstain like DAPI.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence. A Cy5 filter set is generally suitable for Bdp 650/665.[4][7]

    • Excite the sample at approximately 640-650 nm and collect the emission at around 660-700 nm.

    • Acquire images using a sensitive camera, such as a cooled CCD or sCMOS camera.

Causality and Self-Validation
  • Rationale for Copper-Free Click Chemistry: The use of SPAAC with DBCO is essential for live-cell applications as it circumvents the cytotoxicity associated with copper catalysts used in traditional click chemistry.[3]

  • Control Experiments for Validation: To ensure the specificity of the labeling, a crucial control experiment involves cells that have not been incubated with the azide-modified amino acid but are otherwise subjected to the same labeling and washing procedures with Bdp 650/665 DBCO. A significant reduction in fluorescence in the control group validates that the observed signal is a direct result of the specific reaction between the dye and the incorporated azide.

Applications in Research and Drug Development

The unique properties of Bdp 650/665 DBCO make it a valuable tool in various research and development domains:

  • Live-Cell Imaging: Tracking the dynamics of specific proteins or glycans in their native cellular environment.[3]

  • Antibody-Drug Conjugate (ADC) Development: Precisely attaching fluorescent payloads to antibodies for visualization and tracking of their cellular uptake and trafficking.[3]

  • Cell Surface Labeling: Probing and visualizing cell surface biomolecules to study cellular communication and interactions.[3]

  • Radiopharmaceutical Development: As a fluorescent counterpart in dual-modal imaging agents for both fluorescence and nuclear imaging.[3]

Conclusion

Bdp 650/665 DBCO stands out as a high-performance far-red fluorescent probe for the specific labeling of biomolecules through copper-free click chemistry. Its excellent photophysical properties, combined with the bioorthogonality of the SPAAC reaction, provide researchers with a robust method for a wide range of applications, from fundamental cell biology to the development of novel therapeutics. By understanding its core characteristics and following optimized protocols, scientists can effectively leverage this powerful tool to gain deeper insights into complex biological systems.

References

  • Benchchem. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO: Application Notes and Protocols for Researchers.
  • BroadPharm. (n.d.). BDP 650/665 DBCO.
  • Lumiprobe. (n.d.). BDP® 650/665 DBCO.
  • TargetMol Chemicals. (n.d.). red fluorescent dye.
  • van de Watering, F. C., et al. (2022). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry.
  • van de Watering, F. C., et al. (2022). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. PMC.
  • Lee, J. S., et al. (2022). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI.
  • Lumiprobe. (n.d.). BDP® 650/665 lipid stain.
  • BroadPharm. (n.d.). BDP 650/665 azide.
  • Lumiprobe. (n.d.). BDP® 650/665 in Fluorophores.
  • Antibodies.com. (n.d.). BDP 650/665 alkyne (A270085).
  • ResearchGate. (2021). (a) Strain‐promoted azide‐alkyne cycloaddition (SPAAC) to afford a....
  • BroadPharm. (n.d.). BDP 650/665 alkyne, 2006345-40-8.
  • Xi'an ruixi Biological Technology Co. (n.d.). Product Information.
  • AxisPharm. (n.d.). BDP 650/665 maleimide.
  • BOC Sciences. (n.d.). BODIPY Dyes.
  • Ala Biolab. (n.d.). Lumiprobe.
  • BOC Sciences. (n.d.). BDP 650/665 azide.
  • MedKoo Biosciences. (n.d.). BDP 650/665 DBCO.
  • Antibodies.com. (n.d.). BDP 650/665 X NHS ester (A270088).
  • BOC Sciences. (n.d.). BODIPY Dyes: Definition, Structure, Synthesis and Uses.
  • Fisher Scientific. (n.d.). eMolecules Broadpharm / BDP 650/665 DBCO / 1mg / 761705876 / BP-28963.
  • Divbio Science Europe. (n.d.). BDP 650/665 DBCO, 100 mg.
  • Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry.

Sources

molecular weight and chemical structure of Bdp 650/665 dbco

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Application in Bioorthogonal Chemistry

Executive Summary

This technical guide analyzes BDP 650/665 DBCO , a high-performance far-red fluorophore engineered for bioorthogonal labeling. Combining the photostability of a borondipyrromethene (BODIPY) core with the strain-promoted reactivity of a dibenzocyclooctyne (DBCO) moiety, this reagent facilitates copper-free click chemistry (SPAAC) in live cells and sensitive in vivo models. This document details its physicochemical properties, structural logic, and validated experimental protocols for researchers in drug discovery and chemical biology.

Chemical & Physical Specifications

The following data aggregates specifications from primary synthesis and commercial characterization standards (e.g., Lumiprobe, BroadPharm).

ParameterSpecification
Chemical Name BDP 650/665 DBCO
Molecular Weight 733.61 Da
Molecular Formula C₄₄H₃₈BF₂N₅O₃
Appearance Dark blue/black crystalline solid
Solubility High in DMF, DMSO, DCM; Low in Water
Purity Grade ≥ 95% (HPLC-MS, ¹H NMR)
CAS Number N/A (Proprietary derivative)
Storage -20°C, desiccated, protected from light
Structural Analysis & Molecular Architecture

BDP 650/665 DBCO is a heterobifunctional molecule composed of two distinct functional domains linked by a spacer.

A. The Fluorophore Core (BDP 650/665)

Unlike standard BODIPY dyes (e.g., BODIPY FL) which emit in the green spectrum, the BDP 650/665 core is structurally modified with extended conjugation, typically via styryl groups at the 3- and 5-positions of the dipyrromethene boron scaffold.

  • Function: This extension shifts the excitation/emission maxima into the far-red/near-infrared (NIR) window (650–665 nm) .

  • Advantage: This spectral range minimizes background autofluorescence from biological tissues and allows for deep tissue penetration, making it superior to Cy5 in photostability.

B. The Reactive Handle (DBCO)

The DBCO (Dibenzocyclooctyne) group is attached to the fluorophore, often via a short alkyl or acetamide linker to maintain solubility and reduce steric hindrance.

  • Mechanism: DBCO contains a strained eight-membered ring fused to two benzene rings. The bond angle deformation of the alkyne triple bond creates high potential energy (~18 kcal/mol of ring strain).

  • Reactivity: This strain drives the reaction with azides without the need for a toxic copper catalyst (Cu(I)), a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

Photophysical Profile

BDP 650/665 exhibits characteristics ideal for fluorescence microscopy and flow cytometry, matching the Cy5 channel .

PropertyValueNotes
Excitation Max (

)
649 nmCompatible with 633 nm or 640 nm lasers.
Emission Max (

)
667 nmFar-red emission avoids green/yellow autofluorescence.
Extinction Coefficient (

)
94,000 M⁻¹cm⁻¹High absorptivity leads to bright signals.[1]
Quantum Yield (

)
0.52High efficiency for a far-red dye.[2][1][3][4]
Stokes Shift ~18 nmNarrow shift; requires precise filter sets.
Mechanism of Action: SPAAC Ligation

The labeling process relies on the specific, bioorthogonal reaction between the DBCO moiety on the dye and an azide-tagged biomolecule (protein, lipid, or glycan).

Reaction Pathway:

  • Recognition: The azide group (-N₃) on the target encounters the strained alkyne of the DBCO.

  • Cycloaddition: The azide attacks the alkyne in a concerted [3+2] cycloaddition.

  • Product: A stable, covalent 1,2,3-triazole linkage is formed. No byproducts are released.

SPAAC_Mechanism Azide Azide-Tag (Target Molecule) TS Transition State (Concerted [3+2]) Azide->TS Mix DBCO DBCO-BDP 650/665 (Fluorophore) DBCO->TS Strain Energy Product Stable Triazole Conjugate TS->Product Covalent Bond Formation

Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Framework: Labeling Protocol

Expertise Note: Because BDP 650/665 is hydrophobic, maintaining solubility during conjugation is critical. The reaction must occur in an organic co-solvent system or utilizing a solubilizing agent.

Materials Required
  • BDP 650/665 DBCO Stock: 10 mM in anhydrous DMSO or DMF.

  • Target Biomolecule: Azide-modified protein/peptide (1–10 mg/mL in PBS, pH 7.4).

  • Solvent: DMSO or DMF.

  • Purification: PD-10 desalting columns or Zeba™ Spin Desalting Columns.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of BDP 650/665 DBCO (MW 733.[3][5]61) in ~136 µL of anhydrous DMSO to make a 10 mM stock.

    • Critical: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Reaction Setup:

    • Calculate the molar excess. For proteins, use a 1.5x to 4x molar excess of dye over azide groups.

    • Add the dye stock to the protein solution.

    • Solvent Check: Ensure the final organic solvent concentration (DMSO/DMF) is < 10% (v/v) to prevent protein precipitation. If the dye precipitates, increase DMSO slightly or use a solubilizing agent (e.g., HP-β-CD).

  • Incubation:

    • Incubate at room temperature for 2–4 hours or at 4°C overnight .

    • Protect from light (wrap tube in foil).

    • Note: No catalyst (copper) is needed.[1]

  • Purification:

    • Remove unreacted dye using a desalting column (Size Exclusion Chromatography) equilibrated with PBS.

    • The dye-protein conjugate will elute first (high MW band). Free dye will be retained or elute later.

  • Quantification (Degree of Labeling - DOL):

    • Measure absorbance at 280 nm (

      
      ) and 649 nm (
      
      
      
      ).
    • Calculate DOL using the formula:

      
      
      
    • Constants:

      
      , 
      
      
      
      (Correction Factor).[2]

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Purification & QC Stock Prepare 10mM Stock (DMSO/DMF) Mix Mix Sample + Dye (1.5-4x Excess) Stock->Mix Sample Azide-Modified Sample (PBS) Sample->Mix Incubate Incubate RT, 2-4h, Dark Mix->Incubate Purify Desalting Column (Remove Free Dye) Incubate->Purify Calc Calculate DOL (Abs 280/649nm) Purify->Calc

Figure 2: Experimental workflow for BDP 650/665 DBCO conjugation.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Precipitation Dye is hydrophobic; buffer is aqueous.Add DMSO/DMF up to 10% v/v. Use PEGylated DBCO variants if available.
Low Labeling Efficiency Steric hindrance at azide site.Increase incubation time (overnight) or temperature (up to 37°C). Use a longer linker.
High Background Non-specific hydrophobic binding.Perform extensive washing/dialysis. Add 0.1% Tween-20 or BSA to wash buffers.
Signal Bleaching High laser power.BDP is stable, but NIR dyes are sensitive. Reduce laser intensity; use antifade mounting media.
References
  • Jewett, J. C., & Bertozzi, C. R. (2010). "Cu-free click cycloaddition reactions in chemical biology." Chemical Society Reviews, 39(4), 1272-1279. [Link]

  • Loudet, A., & Burgess, K. (2007). "BODIPY dyes and their derivatives: syntheses and spectroscopic properties." Chemical Reviews, 107(11), 4891-4932. [Link]

Sources

Technical Deep Dive: BDP 650/665 DBCO – Photophysics and Bioconjugation Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BDP 650/665 DBCO Extinction Coefficient and Quantum Yield Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BDP 650/665 DBCO represents a high-performance alternative to traditional Cyanine-5 (Cy5) derivatives for far-red imaging and flow cytometry. Built on a Borondipyrromethene (BODIPY) core, this fluorophore resolves the two critical limitations of cyanine dyes: photobleaching and low quantum yield in aqueous environments.

This guide provides a validated technical framework for utilizing BDP 650/665 DBCO in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It integrates precise photophysical data with a self-validating labeling protocol designed to maximize signal-to-noise ratios in complex biological matrices.

Part 1: Photophysical Characterization

The utility of BDP 650/665 lies in its exceptional brightness and environmental stability. Unlike Cy5, which often suffers from cis-trans isomerization-induced quenching, the rigid BODIPY core maintains high fluorescence efficiency.

Core Photophysical Parameters

The following values are critical for experimental design and Degree of Labeling (DOL) calculations.

ParameterValueUnitNotes
Excitation Max (

)
649nmOptimal for 633 nm or 640 nm lasers
Emission Max (

)
667nmFits standard Cy5/APC filters
Extinction Coefficient (

)
94,000

Measured at

Quantum Yield (

)
0.52-Significantly higher than Cy5 (

)
Correction Factor (

)
0.04-For DNA/RNA conjugation
Correction Factor (

)
0.04-For Protein conjugation
Solubility DMSO, DMF-Hydrophobic core; requires organic co-solvent
Comparative Analysis: BDP 650/665 vs. Cy5

While both dyes occupy the same spectral channel, BDP 650/665 exhibits superior photostability. In high-power confocal microscopy, BDP derivatives typically retain >80% signal intensity after durations where Cy5 signal has degraded to <50%.

Expert Insight: The high quantum yield (


) suggests that BDP 650/665 is approximately 2x brighter  than Cy5 in aqueous buffers. However, due to its hydrophobic nature, avoid over-labeling proteins (DOL > 3), as this can induce dye-dye quenching or protein precipitation.

Part 2: The Chemistry of DBCO (SPAAC)

The Dibenzocyclooctyne (DBCO) moiety enables copper-free click chemistry.[1] This reaction is thermodynamically driven by the relief of ring strain in the eight-membered alkyne ring upon reacting with an azide.

Mechanism of Action

The reaction proceeds via a [3+2] cycloaddition between the strained alkyne of the DBCO and the azide group on the biomolecule, forming a stable triazole linkage.

SPAAC_Mechanism Azide Azide-Biomolecule (R-N3) TS Transition State (Strain Relief) Azide->TS Mix (No Catalyst) DBCO BDP 650/665 DBCO (Strained Alkyne) DBCO->TS Product Stable Triazole Conjugate (Fluorescent) TS->Product [3+2] Cycloaddition

Figure 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The reaction is bio-orthogonal and proceeds without cytotoxic copper catalysts.

Part 3: Validated Labeling Protocol

Objective: Conjugate BDP 650/665 DBCO to an Azide-modified IgG antibody.

Reagents Required[2]
  • Azide-modified Protein: In PBS or HEPES (pH 7.2–7.5). Avoid Tris buffer if possible, though not strictly prohibited for SPAAC.

  • BDP 650/665 DBCO: 10 mM stock in anhydrous DMSO.

  • Purification Column: Zeba Spin Desalting Column (7K MWCO) or equivalent.

Step-by-Step Workflow
1. Preparation and Calculations

Calculate the volume of dye required for a 4-fold molar excess .



Where 

is moles of protein.
2. Conjugation Reaction
  • Dissolve BDP 650/665 DBCO in anhydrous DMSO to make a 10 mM stock.

  • Add the calculated volume of dye to the azide-protein solution.

    • Critical: Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.

  • Incubate the mixture for 4 hours at room temperature or overnight at 4°C. Protect from light.

3. Purification

Remove unreacted dye using a desalting column or dialysis. The BDP dye is hydrophobic; ensure the column resin is compatible (e.g., Sephadex G-25).

4. Quality Control (DOL Calculation)

Measure absorbance at 280 nm (


) and 649 nm (

).

Step 1: Correct Protein Absorbance



Using 

Step 2: Calculate Protein Concentration (M)



For IgG, 

Step 3: Calculate DOL



Part 4: Experimental Workflow Diagram

The following diagram illustrates the complete lifecycle of the conjugation process, including critical decision points.

Labeling_Workflow Start Start: Azide-Protein (1-5 mg/mL) Calc Calculate Dye Excess (Target 4x Molar Excess) Start->Calc Mix Add BDP 650/665 DBCO (Keep DMSO < 10%) Calc->Mix Incubate Incubate 4h @ RT / ON @ 4°C Mix->Incubate Purify Purification (Desalting / Dialysis) Incubate->Purify Measure UV-Vis Spec (A280 & A649) Purify->Measure QC Calculate DOL (Target: 1.5 - 3.0) Measure->QC QC->Start DOL < 1.0 (Repeat with higher excess)

Figure 2: End-to-end workflow for BDP 650/665 DBCO conjugation and quality control.

References

  • Antibodies.com. BDP 650/665 Alkyne Spectral Properties.[2] Retrieved from [Link][3]

Sources

BODIPY Dyes: A Superior Alternative to Cyanines for High-Performance Far-Red Imaging

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for clearer, more stable, and deeper biological imaging has led researchers to the far-red and near-infrared (NIR) spectral windows, where reduced phototoxicity and minimal tissue autofluorescence offer significant advantages.[1][2] While cyanine dyes have been a mainstay in this arena, their inherent limitations, particularly poor photostability, present considerable challenges for long-term and quantitative imaging.[3][4] This guide provides a comprehensive analysis of Boron-dipyrromethene (BODIPY) dyes as a superior alternative. We will explore the core photophysical and chemical properties that endow BODIPY fluorophores with exceptional brightness, unparalleled stability, and remarkable versatility, making them the new gold standard for demanding far-red imaging applications, from live-cell tracking to super-resolution microscopy.

The Far-Red Advantage: Why Wavelength Matters in Biological Imaging

Fluorescence imaging in the far-red (650-750 nm) and NIR (>750 nm) regions is not merely an incremental improvement; it is a transformative shift in our ability to probe complex biological systems.[2] Operating in this spectral window provides three fundamental advantages:

  • Deep Tissue Penetration: Longer wavelength photons are scattered less by biological tissues, enabling deeper imaging into specimens.[1][4]

  • Reduced Autofluorescence: Major sources of cellular autofluorescence, such as NADH and flavins, are not excited by far-red light, leading to a significantly improved signal-to-noise ratio.[2]

  • Minimized Phototoxicity: Far-red light is less energetic than shorter wavelength light, reducing the risk of light-induced damage to living cells and tissues, which is critical for long-term live-cell imaging.[1][4]

These benefits are crucial for applications in drug development and fundamental research, where accurate and reproducible visualization of molecular events in a physiologically relevant context is paramount.

A Tale of Two Dyes: BODIPY vs. Cyanine

The choice of fluorophore is a critical determinant of experimental success. For years, cyanine dyes (e.g., Cy5, Cy7) were the default choice for the far-red spectrum. However, the BODIPY dye family, based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core, has emerged as a powerful challenger, overcoming many of the cyanines' weaknesses.[4][5][6]

Core Structural Differences

The fundamental difference lies in their chemical architecture. BODIPY dyes possess a rigid, bicyclic pyrromethene ligand complexed with a BF₂ unit. This compact and stable structure is the source of their remarkable properties.[][8] In contrast, cyanine dyes feature a flexible polymethine chain connecting two nitrogen-containing heterocyclic moieties. This chain is the chromophore but also the site of their chemical instability.[3]

G Core Structural Comparison cluster_bodipy BODIPY Characteristics cluster_cyanine Cyanine Characteristics BODIPY BODIPY Core (Boron-dipyrromethene) B_prop1 Rigid, Fused Ring System BODIPY->B_prop1 Cyanine Cyanine Core (Polymethine Chain) C_prop1 Flexible Polymethine Chain Cyanine->C_prop1 B_prop2 High Intrinsic Stability B_prop1->B_prop2 B_prop3 Tunable via Core Substitution B_prop2->B_prop3 C_prop2 Susceptible to Photooxidation C_prop1->C_prop2 C_prop3 Tunable via Chain Length C_prop2->C_prop3

Caption: Core structural differences between BODIPY and Cyanine dyes.

The BODIPY Advantage: A Deep Dive

BODIPY dyes outperform cyanines in several key areas critical for high-fidelity imaging.

Photophysical Superiority: Brightness and Spectral Purity

A fluorophore's utility is defined by its brightness (a product of its molar extinction coefficient and quantum yield) and spectral characteristics.

  • High Quantum Yield (QY): BODIPY dyes are renowned for their exceptionally high fluorescence quantum yields, often approaching 1.0.[][] This means they efficiently convert absorbed photons into emitted fluorescence, resulting in brighter signals. While some cyanines can be bright, many, particularly in the far-red, suffer from lower quantum yields.[10] Far-red BODIPY derivatives have been synthesized that maintain high QYs in the 0.53 to 0.85 range.[10]

  • Sharp, Narrow Emission Spectra: BODIPY dyes exhibit characteristically narrow absorption and emission peaks.[][] This is highly advantageous for multicolor imaging, as it reduces spectral bleed-through between channels, simplifying analysis and allowing for more accurate colocalization studies.

  • High Molar Extinction Coefficients: Like cyanines, BODIPYs have high molar extinction coefficients, meaning they are very efficient at absorbing light.[5]

PropertyFar-Red BODIPY DyesFar-Red Cyanine DyesAdvantage
Fluorescence Quantum Yield Typically high (often >0.5)[10]Variable, can be low[10]BODIPY
Photostability Excellent, highly resistant[][8]Poor to moderate, prone to photooxidation[3][13]BODIPY
Chemical Stability High, stable in various conditions[5][6]Moderate, sensitive to environmentBODIPY
Emission Bandwidth Narrow, sharp peaks[]Generally broaderBODIPY
Environmental Sensitivity Generally low (can be engineered)High (fluorescence can be environment-dependent)BODIPY
Structural Tunability Highly versatile at multiple positions[4]Primarily by polymethine chain lengthBODIPY

Table 1. Comparative analysis of key photophysical and chemical properties.

Unmatched Photostability: Winning the War Against Photobleaching

Photobleaching—the irreversible photodegradation of a fluorophore—is the Achilles' heel of cyanine dyes and a major limiting factor in fluorescence microscopy.[3]

The Mechanism of Cyanine Photobleaching: Cyanine dyes are highly susceptible to photooxidation.[3] Upon excitation, the dye can enter a triplet state, which reacts with molecular oxygen to generate highly reactive singlet oxygen. This singlet oxygen then attacks the electron-rich polymethine chain of another cyanine molecule, cleaving it and destroying the chromophore.[13][14] This process leads to rapid signal loss during imaging, especially under the high-intensity laser illumination required for techniques like confocal and super-resolution microscopy.

The BODIPY Shield: The rigid, fused aromatic structure of the BODIPY core is inherently more resistant to photooxidation and other photochemical degradation pathways.[][] This exceptional photostability allows for prolonged and repeated imaging sessions with minimal signal degradation.[][16] This is not just a marginal improvement; it enables experiments that are simply not feasible with cyanine dyes, such as long-term single-molecule tracking or time-lapse imaging over many hours or days.

Chemical and Environmental Stability

Beyond photostability, BODIPY dyes exhibit superior chemical stability. They are robust in a wide range of chemical environments and have been shown to be highly stable even under strongly acidic conditions, a characteristic crucial for their use in conjugation chemistries and for probing acidic organelles like lysosomes.[5][6] Their fluorescence is also generally insensitive to solvent polarity and pH, leading to more reliable and quantifiable signals in the heterogeneous and dynamic cellular environment.[4]

Structural Versatility: Tailoring the Dye to the Task

The BODIPY core is a remarkably versatile scaffold for chemical modification. Substitutions can be readily made at multiple positions on the core, allowing for the fine-tuning of its photophysical properties.[4][] This has led to the development of a vast palette of BODIPY dyes with absorption and emission spectra spanning from the visible to the NIR.[1][10] This tunability allows for:

  • Red-Shifting Emission: Extending the π-conjugated system of the BODIPY core is a common strategy to push its emission into the far-red and NIR regions, making it suitable for in vivo imaging.[2][10]

  • Introducing Functionality: Reactive groups can be easily incorporated for covalent labeling of proteins, antibodies, and other biomolecules.[]

  • Modulating Solubility: Hydrophilic or hydrophobic groups can be added to control the dye's solubility and cellular localization.[][16]

Advanced Applications: Where BODIPY Dyes Excel

The superior properties of BODIPY dyes translate directly into enhanced performance in the most demanding imaging applications.

Live-Cell and In Vivo Imaging

For long-term live-cell imaging, the combination of high photostability and low phototoxicity makes far-red BODIPY dyes the ideal choice.[4] Researchers can track cellular processes over extended periods without significant signal loss or damage to the cells. Their chemical stability and bright, environment-insensitive fluorescence ensure that the observed signal is a true reflection of the biological process under investigation.

Super-Resolution Microscopy (SMLM)

Single-Molecule Localization Microscopy (SMLM) techniques like STORM and PALM require fluorophores that can be photoswitched between bright and dark states. While cyanine dyes like Cy5 are commonly used, their poor photostability limits the number of photons that can be collected from each molecule, thereby limiting localization precision. Novel photoswitchable BODIPY-based fluorophores are emerging as powerful tools for SMLM, offering more color options and compatibility with various imaging buffers.[17] Furthermore, conventional BODIPY dyes can be used for SMLM by exploiting the transient formation of red-shifted dimers, providing a simple and versatile method for achieving super-resolution with a wide range of commercially available conjugates.[18][19]

Experimental Workflow: A Practical Guide

This section provides a generalized protocol for staining and imaging live cells, highlighting key considerations when working with BODIPY versus cyanine dyes.

G Generalized Live-Cell Imaging Workflow A 1. Cell Culture Plate cells on imaging-grade glass-bottom dishes. Allow cells to adhere overnight. B 2. Probe Preparation Prepare stock solution of dye (BODIPY or Cyanine) in anhydrous DMSO. Dilute to final working concentration in imaging medium. A->B C 3. Cell Staining Replace culture medium with dye-containing medium. Incubate at 37°C. Incubation time is probe-dependent. B->C D 4. Wash Remove staining solution. Wash cells 2-3 times with pre-warmed imaging buffer to remove unbound dye. C->D E 5. Imaging Mount on microscope stage (confocal or widefield). Set appropriate laser lines and filters. Acquire images. D->E F Consideration for Cyanine Use minimal laser power. Acquire images quickly to minimize photobleaching. May require oxygen scavengers in buffer. E->F G Consideration for BODIPY High photostability allows for longer acquisition times and time-lapse experiments. Less sensitive to laser power. E->G

Caption: A generalized workflow for live-cell fluorescence imaging.

Step-by-Step Protocol: Live-Cell Staining with a Far-Red Fluorophore

Objective: To label a specific subcellular structure in live cells and acquire high-resolution fluorescence images.

Materials:

  • Live cells cultured on glass-bottom imaging dishes.

  • Far-Red BODIPY or Cyanine dye conjugate (e.g., antibody or small molecule conjugate).

  • Anhydrous DMSO.

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Phosphate-Buffered Saline (PBS).

  • Confocal microscope with appropriate far-red laser lines (e.g., 633 nm or 640 nm) and detectors.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the dye conjugate in anhydrous DMSO. Store desiccated and protected from light at -20°C.

    • On the day of the experiment, dilute the stock solution to a final working concentration (typically 0.1-1 µM, but must be optimized) in pre-warmed (37°C) live-cell imaging medium.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Add the dye-containing imaging medium to the cells.

    • Incubate for the optimized time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Wash and Prepare for Imaging:

    • Aspirate the staining solution.

    • Gently wash the cells three times with pre-warmed imaging medium to remove any unbound dye and reduce background fluorescence.

    • After the final wash, add fresh, pre-warmed imaging medium to the dish.

  • Image Acquisition:

    • Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Locate the cells using brightfield or DIC.

    • Switch to fluorescence imaging. Set the excitation and emission filters appropriate for your far-red dye.

    • Causality and Key Choices:

      • For Cyanine Dyes: Start with the lowest possible laser power that provides a detectable signal. Keep exposure times short. If performing a time-lapse, be aware that significant photobleaching will likely occur.[3][13] The use of imaging buffers containing oxygen-scavenging systems (e.g., glucose oxidase/catalase) may help mitigate, but not eliminate, photobleaching.[20]

      • For BODIPY Dyes: You have significantly more flexibility. While starting with low laser power is always good practice to minimize phototoxicity, BODIPY's inherent photostability allows for the use of higher laser powers if needed for faster imaging or to detect weakly expressed targets.[][] It is the ideal choice for long time-lapse experiments, as the signal will remain stable over many time points.

Conclusion and Future Outlook

For researchers and drug development professionals working in far-red imaging, the evidence is clear. BODIPY dyes offer a robust, versatile, and high-performance alternative to traditional cyanine dyes. Their superior photostability, high quantum yields, and chemical resilience directly translate to higher quality data, increased experimental reproducibility, and the ability to perform demanding imaging experiments that were previously out of reach. As synthetic strategies continue to evolve, we can anticipate the development of next-generation far-red and NIR BODIPY probes with even greater brightness, larger Stokes shifts, and enhanced functionalities for targeted and stimuli-responsive imaging, further solidifying their position as the fluorophore of choice for the future of biological discovery.

References

  • JoVE. (2019). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. Available at: [Link]

  • PubMed. (2020). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Far-Red Photoactivatable BODIPYs for the Super-Resolution Imaging of Live Cells. Available at: [Link]

  • PubMed. (2014). Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. Available at: [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer. Available at: [Link]

  • ResearchGate. (n.d.). Photobleaching of Asymmetric Cyanines Used for Fluorescence Imaging of Single DNA Molecules | Request PDF. Available at: [Link]

  • ACS Publications. (n.d.). On the Mechanisms of Cyanine Fluorophore Photostabilization. Available at: [Link]

  • PubMed Central. (n.d.). Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic. Available at: [Link]

  • PubMed. (2018). Superresolution microscopy with novel BODIPY-based fluorophores. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Far-Red and Near Infrared BODIPY Dyes: Synthesis and Applications for Fluorescent pH Probes and Bio-Imaging | Request PDF. Available at: [Link]

  • MDPI. (n.d.). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Available at: [Link]

  • Journal of Materials Chemistry B (RSC Publishing). (2025). Far-red/NIR BODIPY probes in focus: tailored strategies for organelle-specific imaging and biomedical applications. Available at: [Link]

  • ResearchGate. (n.d.). Xanthene, cyanine, oxazine and BODIPY: the four pillars of the fluorophore empire for super-resolution bioimaging | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023). BODIPY-Based Molecules for Biomedical Applications. Available at: [Link]

  • ACS Omega. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. Available at: [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Available at: [Link]

  • ACS Omega. (2018). Synthesis of Water-Soluble Far-Red-Emitting Amphiphilic BODIPY Dyes. Available at: [Link]

  • ResearchGate. (n.d.). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry Publishing. (2023). Xanthene, cyanine, oxazine and BODIPY: the four pillars of the fluorophore empire for super-resolution bioimaging. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). BODIPY Fluorophores for Membrane Potential Imaging. Available at: [Link]

  • National Institutes of Health. (2018). A Straightforward Substitution Strategy to Tune BODIPY Dyes Spanning the Near-Infrared Region via Suzuki–Miyaura Cross-Coupling. Available at: [Link]

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Introduction: Bridging Far-Red Fluorescence with Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to BDP 650/665 DBCO for Advanced Bioconjugation

For researchers and drug development professionals, the precise and stable attachment of a fluorescent reporter to a biomolecule is paramount. BDP 650/665 DBCO emerges as a superior tool at the intersection of high-performance fluorophores and bioorthogonal chemistry. This molecule synergistically combines the robust photophysical properties of the Borondipyrromethene (BODIPY) dye core with the precision of copper-free click chemistry.

The BDP 650/665 fluorophore offers bright, far-red fluorescence, a spectral region advantageous for its low cellular autofluorescence, minimizing background noise in complex biological systems[1]. Coupled to this is the Dibenzocyclooctyne (DBCO) group, a key player in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction enables the covalent labeling of azide-functionalized molecules (proteins, nucleic acids, lipids) with high efficiency and specificity, entirely eliminating the need for cytotoxic copper catalysts that are unsuitable for live-cell or in vivo studies[2][3][4][5]. This guide provides a comprehensive technical overview of BDP 650/665 DBCO, from its core mechanism to practical application.

Physicochemical and Spectral Properties

The performance of a fluorescent probe is defined by its physical and spectral characteristics. BDP 650/665 DBCO is engineered for brightness and stability. While a single, universally recognized CAS number for this specific conjugate is not consistently available across vendors, its molecular identity is well-defined[6][7].

PropertyValueSource(s)
Chemical Name BDP 650/665 Dibenzocyclooctyne[6][7]
Molecular Formula C₄₄H₃₈BF₂N₅O₃[6][7][8]
Molecular Weight ~733.6 g/mol [6][7][8]
Appearance Dark blue solid/crystals[9]
Excitation Maximum (λex) ~649 nm[7][9]
Emission Maximum (λem) ~667 nm[7][9]
Molar Extinction Coeff. ~94,000 M⁻¹cm⁻¹[7][9]
Fluorescence Quantum Yield 0.52[7][9]
Solubility Good solubility in DMSO, DMF, Dichloromethane[9]

The SPAAC Reaction Mechanism: Precision without Toxicity

The utility of BDP 650/665 DBCO is rooted in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The DBCO moiety contains a cyclooctyne ring system that is highly strained. This inherent ring strain is the driving force of the reaction, significantly lowering the activation energy for a [3+2] cycloaddition with an azide group[10][11]. This allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a copper catalyst[2][12].

The reaction is bioorthogonal, meaning neither the DBCO nor the azide group reacts with other functional groups commonly found in biological systems, ensuring highly specific and clean conjugation[4][12]. The result is a stable, covalent triazole linkage connecting the BDP dye to the target biomolecule.

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Safety and Handling

Proper handling and storage are critical to ensure the longevity and performance of the reagent. BDP 650/665 DBCO is shipped as a non-hazardous chemical for research use only, but standard laboratory precautions should always be observed[6].

ParameterGuidelineSource(s)
Storage Temperature Long-term: -20°C. Short-term (days to weeks): 0 - 4°C.[6][7][9]
Storage Conditions Store in the dark, desiccated. Avoid prolonged exposure to light.[6][9][13]
Shipping Shipped at ambient temperature; stable for up to 3 weeks.[7][9][13]
Handling Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.General Lab Practice
Safety Data Sheet An SDS can be downloaded from the vendor's product page for detailed information.[7][9][13]

Experimental Protocol: Labeling of an Azide-Modified Protein

This protocol provides a robust, field-proven methodology for conjugating BDP 650/665 DBCO to an azide-modified protein, such as one produced via metabolic labeling or site-specific enzymatic modification.

Reagent Preparation
  • BDP 650/665 DBCO Stock Solution: Prepare a 1-10 mM stock solution in an anhydrous organic solvent like DMSO or DMF[14]. Causality Note: Using an organic solvent is necessary due to the dye's hydrophobicity. Preparing a concentrated stock minimizes the amount of organic solvent added to the aqueous protein reaction, which could otherwise cause denaturation.

  • Azide-Modified Protein: The protein should be in an amine-free buffer, such as PBS (Phosphate-Buffered Saline) or HEPES, at a pH between 7 and 8.5[2][14]. Causality Note: Buffers containing primary amines (e.g., Tris) or azides must be avoided as they can compete with the intended reaction partners[2][12]. The protein concentration should be as high as practically possible to ensure efficient reaction kinetics.

Conjugation Reaction
  • Calculate Molar Ratio: Determine the molar concentration of your azide-modified protein. A 5 to 20-fold molar excess of BDP 650/665 DBCO over the protein is a common starting point[12][14]. This excess helps drive the reaction to completion. Optimization may be required depending on the specific protein.

  • Reaction Setup: Add the calculated volume of the BDP 650/665 DBCO stock solution to the protein solution. Mix gently but thoroughly by pipetting or brief vortexing.

  • Incubation: Incubate the reaction mixture for 2 to 12 hours. The reaction can proceed at room temperature (~25°C) or at 4°C for sensitive proteins[2][12]. Causality Note: While the reaction is often complete within a few hours at room temperature, longer incubation times or slightly elevated temperatures (up to 37°C) can improve efficiency, especially for dilute samples[2][14]. Protect the reaction from light to prevent photobleaching of the dye.

Purification of the Conjugate

It is critical to remove unreacted, free BDP 650/665 DBCO dye after the reaction, as it can interfere with downstream applications and quantification.

  • Methodology: Size-exclusion chromatography (e.g., a PD-10 desalting column) is highly effective for separating the larger protein-dye conjugate from the small, free dye molecules. Dialysis or spin filtration are also viable alternatives[12].

Workflow cluster_prep 1. Preparation cluster_react 2. Conjugation cluster_purify 3. Purification cluster_analyze 4. Analysis & QC prep_dye Dissolve BDP-DBCO in DMSO (1-10 mM) react_mix Add BDP-DBCO to Protein (5-20x molar excess) prep_dye->react_mix prep_protein Prepare Azide-Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) prep_protein->react_mix react_incubate Incubate 2-12h (RT or 4°C) Protect from Light react_mix->react_incubate purify_sec Remove Free Dye via Size-Exclusion Chromatography (or Dialysis) react_incubate->purify_sec analyze_sds Confirm Conjugation via SDS-PAGE (Fluorescence Scan) purify_sec->analyze_sds analyze_spec Quantify Labeling via Spectroscopy (A280 & A649)

Experimental workflow for labeling an azide-modified protein.

Quality Control and Analysis

Successful conjugation must be validated. This ensures that the observed fluorescence is indeed from the labeled biomolecule.

  • SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. A fluorescent band corresponding to the molecular weight of the protein confirms successful covalent labeling. Comparing this to an unlabeled protein control is essential[12]. The gel can be imaged on a fluorescent scanner using the appropriate excitation/emission settings before coomassie staining to visualize total protein.

  • Spectroscopy: The degree of labeling (DOL), or the average number of dye molecules per protein, can be calculated using absorbance measurements. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for BDP 650/665). The DOL can be calculated using the Beer-Lambert law and the known extinction coefficients of the protein and the dye.

Conclusion

BDP 650/665 DBCO is a powerful reagent for researchers requiring high-fidelity fluorescent labeling in sensitive biological environments. Its far-red spectral properties minimize background interference, while the integrated DBCO moiety allows for a highly specific, efficient, and biocompatible conjugation strategy via copper-free click chemistry. By following robust protocols and validation steps, this molecule enables the precise and stable fluorescent tagging of biomolecules, facilitating advanced applications in cellular imaging, proteomics, and drug development.

References

  • BDP FL DBCO . (n.d.). AxisPharm. Retrieved February 10, 2026, from [Link]

  • DBCO reagents for « Click Chemistry » . (n.d.). Interchim. Retrieved February 10, 2026, from [Link]

  • BDP FL DBCO (A270093) . (n.d.). Antibodies.com. Retrieved February 10, 2026, from [Link]

  • Copper-free Click Chemistry (DBCO reagents) . (n.d.). Interchim. Retrieved February 10, 2026, from [Link]

  • BDP 650/665 lipid stain . (n.d.). AxisPharm. Retrieved February 10, 2026, from [Link]

  • DBCO Click Chemistry Reagents Allow for Copper-Free Biomolecule Labeling Reactions . (2014, April 17). LI-COR Biosciences. Retrieved February 10, 2026, from [Link]

  • Protocol - Copper-free Click labeling of Azide-modified RNA . (2019, July 5). Jena Bioscience. Retrieved February 10, 2026, from [Link]

  • BDP 650/665 DBCO, 1 mg . (n.d.). Divbio Science Europe. Retrieved February 10, 2026, from [Link]

  • Bodipy Probes Fluorescence Dyes . (n.d.). AxisPharm. Retrieved February 10, 2026, from [Link]

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Technical Guide: Membrane Permeability & Intracellular Labeling with BDP 650/665 DBCO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The BDP 650/665 DBCO fluorophore represents a critical advancement in live-cell imaging, solving a persistent bottleneck in intracellular labeling: membrane permeability . Unlike conventional far-red dyes (e.g., Sulfo-Cyanine 5), which require fixation or electroporation to enter the cell due to their negative charge, the BDP (Borondipyrromethene) core is inherently lipophilic and neutral.

When conjugated with DBCO (Dibenzocyclooctyne), this probe allows for strain-promoted azide-alkyne cycloaddition (SPAAC) within the cytosol of living cells without copper catalysts. This guide details the physicochemical basis of this permeability, provides a validated protocol for metabolic labeling, and addresses the specific signal-to-noise challenges inherent to hydrophobic fluorophores.

Part 1: Chemical Architecture & Photophysics

To understand the permeability profile of BDP 650/665, one must analyze its structural divergence from traditional cyanine dyes.

The BDP Core vs. Cyanines

Standard far-red dyes like Alexa Fluor 647 or Sulfo-Cy5 rely on polymethine chains stabilized by sulfonate groups (


). While these sulfonates improve water solubility, they create a net negative charge that prevents passive diffusion across the lipophilic plasma membrane.

In contrast, BDP 650/665 utilizes a rigid, neutral borondipyrromethene core. This structure is:

  • Hydrophobic: Facilitates rapid intercalation and diffusion through the lipid bilayer.

  • Photostable: The rigid ring structure reduces vibrational relaxation pathways, yielding higher quantum efficiency (

    
    ) compared to Cy5 (
    
    
    
    ) [1][4].
  • Environmentally Robust: Unlike Cyanines, BDP emission is relatively insensitive to pH fluctuations and solvent polarity, making it reliable for endosomal or cytosolic imaging [2].

The DBCO Functionality

The DBCO moiety enables bio-orthogonality. In live cells, copper-catalyzed click chemistry (CuAAC) is cytotoxic due to reactive oxygen species (ROS) generation. DBCO utilizes ring-strain energy to react spontaneously with azides (SPAAC), preserving cell viability during labeling [2].

Table 1: Comparative Photophysics & Permeability
PropertyBDP 650/665 DBCOSulfo-Cy5 DBCOAlexa Fluor 647
Membrane Permeability High (Passive Diffusion) Low/ImpermeableImpermeable
Excitation/Emission 649 / 667 nm646 / 662 nm650 / 665 nm
Quantum Yield (

)
0.52 [1]~0.200.33
Net Charge NeutralNegative (-2 to -4)Negative
Primary Application Live Intracellular Labeling Extracellular / Fixed CellsFixed Cells / Antibodies

Part 2: Membrane Permeability Dynamics

The entry mechanism of BDP 650/665 DBCO is passive diffusion . This process is thermodynamically driven by the fluorophore's partition coefficient (


).
The Diffusion Mechanism

Because the dye is lipophilic, it partitions into the outer leaflet of the plasma membrane, flips to the inner leaflet, and diffuses into the cytosol. Once inside, the DBCO moiety reacts covalently with azide-tagged biomolecules (e.g., metabolically labeled glycans or nascent proteins).

Critical Consideration: The same hydrophobicity that allows entry also causes the dye to "stick" to intracellular membranes (ER, Golgi, Mitochondria). This creates high background noise if unbound dye is not efficiently washed out.

Visualization: Intracellular SPAAC Pathway

The following diagram illustrates the kinetic pathway of the dye entering the cell and reacting with a target.

Intracellular_SPAAC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Intracellular Dye BDP 650/665 DBCO Diffusion Passive Diffusion Dye->Diffusion Lipophilic Partitioning Target Azide-Tagged Biomolecule Diffusion->Target Cytosolic Entry Wash Efflux of Unreacted Dye Diffusion->Wash Wash Steps Complex Stable Triazole Conjugate Target->Complex SPAAC Reaction (No Copper)

Caption: Kinetic pathway of BDP 650/665 DBCO entering a live cell via passive diffusion and undergoing strain-promoted cycloaddition with an intracellular azide target.

Part 3: Validated Experimental Protocol

Application: Metabolic Labeling of Glycans (e.g., Sialic Acid) in Live HeLa Cells. Pre-requisite: Cells must be pre-incubated with an azide-sugar (e.g., tetraacetylated N-azidoacetylmannosamine, Ac4ManNAz) for 24-48 hours prior to labeling.

Materials
  • Fluorophore: BDP 650/665 DBCO (reconstituted in DMSO to 10 mM stock).

  • Buffer: HBSS or Live Cell Imaging Solution (Serum-free is critical during labeling).

  • Wash Buffer: HBSS + 1% BSA (Bovine Serum Albumin). Note: BSA acts as a "scavenger" to sponge up hydrophobic dye from membranes.

Step-by-Step Workflow
  • Preparation (Pulse Phase):

    • Culture cells with 50 µM Ac4ManNAz for 24 hours.

    • Control: Culture parallel wells without azide sugar to determine non-specific dye retention.

  • Wash 1 (Removal of Media):

    • Aspirate growth media.

    • Wash cells 2x with warm HBSS to remove serum proteins (which can sequester the DBCO dye).

  • Labeling (Click Reaction):

    • Dilute BDP 650/665 DBCO to a working concentration of 1 µM - 5 µM in warm HBSS.

    • Expert Insight: Do not exceed 10 µM. High concentrations lead to irreversible lipid staining [5].

    • Incubate for 30–60 minutes at 37°C.

  • Wash 2 (Critical Background Reduction):

    • Aspirate labeling solution.

    • Wash 3x for 5 minutes each with HBSS + 1% BSA .

    • Mechanism:[1] The albumin binds the lipophilic BDP dye loosely attached to the membrane, pulling it out of the lipid bilayer, while the covalently bound dye (clicked to glycans) remains.

  • Imaging:

    • Image immediately in live-cell compatible buffer.

    • Filter Set: Cy5 (Ex: 649 nm / Em: 667 nm).

Visualization: Experimental Workflow

Protocol_Workflow Step1 1. Metabolic Pulse (24h with Azide-Sugar) Step2 2. Serum Wash (Remove Media Proteins) Step1->Step2 Step3 3. DBCO Labeling (1-5 µM BDP 650/665, 30 min) Step2->Step3 Step4 4. BSA Back-Wash (CRITICAL: Removes Membrane Background) Step3->Step4  Hydrophobic  Clearance Step5 5. Live Imaging (Cy5 Channel) Step4->Step5

Caption: Optimized workflow for intracellular metabolic labeling. Step 4 is the critical control point for signal-to-noise ratio.

Part 4: Troubleshooting & Optimization

High Background / Membrane Staining

Symptom: The entire cell membrane glows red, obscuring specific intracellular structures. Cause: BDP 650/665 is lipophilic.[1][2] If not washed properly, it partitions into lipid bilayers non-specifically [5]. Solution:

  • Increase BSA: Use 2% BSA in the wash buffer.

  • Pulse-Chase: After labeling, incubate cells in dye-free complete media for 15 minutes. This allows the cell to "pump out" unconjugated dye via efflux transporters.

Low Signal Intensity

Symptom: Faint fluorescence despite verified azide presence. Cause: Steric hindrance or insufficient concentration. Solution:

  • PEG Linkers: Ensure your BDP-DBCO probe has a PEG spacer (e.g., PEG4) if the target is buried deep within a protein complex.

  • Concentration Titration: Increase dye concentration to 10 µM, but strictly increase washing steps to compensate.

Toxicity

Symptom: Cells rounding up or detaching. Cause: While DBCO is copper-free, high concentrations of DMSO (solvent) or the dye itself can perturb membranes. Solution: Keep final DMSO concentration < 0.5%.

References

  • Antibodies.com. (n.d.). BDP 650/665 Alkyne and DBCO properties. Retrieved from [Link][3]

Sources

Troubleshooting & Optimization

Bdp 650/665 dbco fluorescence quenching at high labeling density

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorescence Quenching at High Labeling Density

Executive Summary: The "More is Less" Paradox

Current Status: You are likely experiencing significantly reduced fluorescence intensity despite a high Degree of Labeling (DOL).

Root Cause: BDP 650/665 (Boron-Dipyrromethene) is a hydrophobic, planar fluorophore. When conjugated at high densities—particularly via the hydrophobic DBCO linker—these molecules undergo


-

stacking
, forming non-fluorescent H-dimers . This phenomenon allows excited fluorophores to dissipate energy non-radiatively, effectively "turning off" the signal.

Immediate Action: Do not increase the molar excess of dye. Stop and analyze the absorption spectrum for the characteristic "blue shoulder" signature described in Section 3.

Mechanism of Failure

To solve the issue, one must understand the molecular physics. Unlike cyanine dyes (e.g., Cy5), which are flexible, BDP dyes are rigid and planar.

  • Hydrophobic Aggregation: The BDP core is lipophilic. The DBCO (Dibenzocyclooctyne) moiety adds further hydrophobicity.

  • H-Dimer Formation: When two BDP molecules are within ~10 Å (common at high DOL), they stack like a deck of cards (H-aggregates).

  • Excitonic Coupling: This stacking splits the excited state energy levels. Transition to the lower energy state is forbidden, while the higher energy state relaxes rapidly via heat, not photons.

Visualization: The Quenching Pathway

QuenchingMechanism Reactants Free BDP-DBCO (High Quantum Yield) Reaction Conjugation Reaction (High Molar Excess) Reactants->Reaction Crowding Surface Crowding (<10Å Separation) Reaction->Crowding High DOL Stacking π-π Stacking (H-Dimer Formation) Crowding->Stacking Hydrophobic Interaction Quenching Non-Radiative Decay (Signal Loss) Stacking->Quenching Homo-FRET

Figure 1: The thermodynamic pathway from reactant excess to signal loss via H-dimer formation.

Diagnostic Module: Spectral Forensics

Before discarding samples, validate the quenching hypothesis using UV-Vis spectroscopy.

The "Blue Shoulder" Signature

A healthy BDP 650/665 conjugate exhibits a sharp peak at 646–650 nm . A quenched conjugate will show a distorted secondary peak (shoulder) around 600–610 nm .

ParameterHealthy ConjugateQuenched Conjugate
Primary Peak (

)
~649 nm~649 nm (often broadened)
Secondary Peak (Shoulder) Minimal / AbsentProminent at ~600 nm
Visual Appearance Blue solutionBlue solution (often precipitating)
Quantum Yield High (~0.9)Low (<0.1)

Optimization & Prevention

To restore signal, you must optimize the spatial distribution of fluorophores.

A. Linker Strategy (Critical)

Never use BDP-DBCO without a spacer for protein labeling.

  • Avoid: BDP 650/665-DBCO (Direct linkage promotes aggregation).

  • Use: BDP 650/665-PEG4-DBCO. The Polyethylene Glycol (PEG) arm acts as a "molecular bumper," physically preventing the BDP cores from stacking [1].

B. Stoichiometry Titration

For antibodies (IgG), the optimal DOL is 2.0 – 3.0 .

  • Start: 5x Molar Excess.

  • Cap: Do not exceed 8x Molar Excess.

C. Cosolvent Buffering

BDP-DBCO is poorly soluble in water.

  • Dissolve the dye in anhydrous DMSO or DMF first.[1]

  • Ensure the final reaction contains 5–10% organic solvent (if the protein tolerates it) to keep the dye monomeric during conjugation [2].

Protocol: Controlled Labeling & DOL Calculation

This protocol is calibrated for BDP 650/665 to target a DOL of 2.5 on an IgG antibody (150 kDa).

Reagents
  • Protein: IgG (1 mg/mL in PBS, pH 7.4, Azide-free).

  • Dye: BDP 650/665-PEG4-DBCO (10 mM in DMSO).

  • Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Workflow
  • Preparation: Calculate the volume of dye needed for a 5-fold molar excess .

    
    
    (Note: For 100 µg IgG, this is typically ~0.3–0.4 µL of 10 mM dye).
    
  • Incubation: Add dye to protein. Incubate for 4 hours at Room Temperature or Overnight at 4°C in the dark.

    • Crucial: Do not vortex vigorously. Gentle rotation is preferred to prevent protein denaturation which exacerbates aggregation.

  • Purification: Remove unreacted dye using desalting columns. Do not use dialysis alone, as hydrophobic dyes can stick to the membrane.

  • Analysis: Measure

    
     and 
    
    
    
    (max absorption for BDP 650/665).
DOL Calculation (Self-Validating Math)

Use the specific constants for BDP 650/665 [3]:

  • Extinction Coefficient Dye (

    
    ): 271,000 M⁻¹cm⁻¹ [2]
    
  • Correction Factor (

    
    ): 0.04 
    
  • Extinction Coefficient IgG (

    
    ): 210,000 M⁻¹cm⁻¹ [3]
    






Validation: If DOL > 4.0 and signal is low, you have confirmed quenching.

Troubleshooting Decision Tree

Troubleshooting Start Low Fluorescence Signal CheckDOL Calculate DOL Start->CheckDOL HighDOL DOL > 4.0 CheckDOL->HighDOL OptimalDOL DOL 2.0 - 3.0 CheckDOL->OptimalDOL LowDOL DOL < 1.0 CheckDOL->LowDOL Quenched Diagnosis: Self-Quenching (H-Dimer Aggregation) HighDOL->Quenched EnvIssue Diagnosis: Environmental (Check pH or Photobleaching) OptimalDOL->EnvIssue FailedRxn Diagnosis: Failed Conjugation LowDOL->FailedRxn Action1 Action: Relabel with lower molar excess (max 5x) Quenched->Action1 Action2 Action: Check microscope filters (Cy5 compatible?) EnvIssue->Action2 Action3 Action: Check Azide activity on target molecule FailedRxn->Action3

Figure 2: Logic flow for diagnosing signal loss in BDP-DBCO experiments.

Frequently Asked Questions (FAQs)

Q: Can I "save" a quenched sample by diluting it? A: No. The quenching is intramolecular (on the same protein molecule), not intermolecular (between protein molecules). Diluting the protein concentration will not separate the dyes attached to the same antibody. You must relabel with a lower stoichiometry.

Q: Why use BDP 650/665 instead of Cy5 if it quenches so easily? A: Photostability. BDP dyes are significantly more resistant to photobleaching than Cyanines. If you are doing long-term live-cell imaging or STED microscopy, BDP is superior, provided you control the DOL [4].

Q: My protein precipitates after adding the dye. Why? A: This is "hydrophobic shock." You likely added the BDP-DBCO (dissolved in DMSO) too quickly to an aqueous buffer.

  • Fix: Add the dye slowly while vortexing gently. Ensure the final DMSO concentration is <10%. Use a PEGylated linker (BDP-PEG4-DBCO) to increase water solubility.

Q: Does the Correction Factor (CF) change if I use a different protein? A: The


 (0.04) is intrinsic to the fluorophore, not the protein. However, the 

(210,000) must be adjusted if you are labeling a protein other than IgG.

References

  • Thermo Fisher Scientific. EZ-Link™ DBCO Protein Labeling Kit User Guide.[4] (Accessed 2026).[5][6] Link

  • BroadPharm. BDP 650/665 DBCO Product Information. (Accessed 2026).[5][6] Link

  • Lumiprobe. Antibody Labeling Kits Manual: Calculation of DOL and Extinction Coefficients. (Accessed 2026).[5][6] Link

  • BOC Sciences. Understanding Fluorescence Quenching Mechanisms in BODIPY Dyes. (Accessed 2026).[5][6]

Sources

Technical Support Center: Optimizing Hydrophobic Bdp Dye Performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Non-Specific Binding & Aggregation of Hydrophobic Bdp (BODIPY) Dyes Audience: Researchers, Senior Scientists, Assay Developers Status: Active Guide

Core Technical Analysis: The Hydrophobicity Paradox

Bdp (Boron-dipyrromethene) dyes are prized for their high quantum yield, narrow emission spectra, and electrical neutrality. However, their core structure is inherently lipophilic. This creates a fundamental "Hydrophobicity Paradox": the very property that makes them excellent probes for lipids and membranes also drives them to bind non-specifically to hydrophobic plastics, serum albumins, and aggregated proteins.

Understanding the physical state of the dye in your buffer is the first step to resolution.

Visualizing the Problem: The State of the Dye

The following diagram illustrates how Bdp dyes behave in different aqueous environments, leading to specific artifacts.

Bdp_State_Diagram cluster_States The Three States of Bdp in Buffer Start Bdp Dye Stock (DMSO/Ethanol) Aqueous Dilution into Aqueous Buffer Start->Aqueous Rapid Dilution Monomer State A: Monomer (Ideal Signal) Aqueous->Monomer Low Conc. (<1µM) + Solubilizers Aggregate State B: H-Aggregate (Quenched/Precipitate) Aqueous->Aggregate High Conc. (>5µM) or Slow Mixing Micelle State C: Micelle-Trapped (False High Background) Aqueous->Micelle Detergent > CMC (e.g., 0.1% Tween-20) Artifact1 Artifact: Speckled Background (Dye Globs) Aggregate->Artifact1 Artifact2 Artifact: High Cytosolic Noise (Micelle Fluorescence) Micelle->Artifact2

Caption: Figure 1. The physicochemical fate of hydrophobic Bdp dyes upon aqueous dilution. Avoiding States B and C is critical for signal-to-noise ratio.

Troubleshooting Guides & FAQs

Category A: Assay Development (Microplates & Binding Assays)

Q1: I see high background fluorescence in my "No Protein" control wells. Is the dye sticking to the plate? Diagnosis: Yes. Hydrophobic Bdp dyes bind aggressively to polystyrene and polypropylene. Solution:

  • Switch Plate Chemistry: Move from standard tissue-culture treated plates to Non-Binding Surface (NBS) or low-protein binding plates.

  • The "Tween Trap" (Critical): Check your detergent concentration. Standard assay buffers use 0.05% or 0.1% Tween-20.

    • The Science:[1] The Critical Micelle Concentration (CMC) of Tween-20 is ~0.007% (0.06 mM). At 0.05%, you are well above the CMC. Bdp dyes will partition into these micelles and fluoresce, creating high background noise that mimics binding.

    • Correction: Reduce Tween-20 to 0.005% or switch to a dispersant that does not form micelles as easily, such as Pluronic F-127 (used at <0.1%).

Q2: My fluorescence polarization (FP) signal drifts over time. Why? Diagnosis: This is likely due to dye aggregation or adsorption loss . Solution:

  • Adsorption: The dye is slowly coating the container walls, reducing the free concentration. Add 0.01% Triton X-100 (if compatible with protein) or 0.1% Fish Gelatin to the buffer to coat surfaces preferentially.

  • Aggregation: Bdp dyes form H-aggregates (non-fluorescent dimers) in water.

    • Fix: Ensure your stock solution (DMSO) is fresh. When diluting, vortex the buffer while adding the dye stock to prevent local high-concentration pockets that trigger nucleation.

Category B: Cellular Imaging & Lipid Droplets[2][3]

Q3: I see bright "speckles" outside my cells. Is this contamination? Diagnosis: This is dye precipitation (State B in Fig 1). Solution:

  • Filtration: Filter your working dye solution through a 0.2 µm syringe filter immediately before adding to cells.

  • Loading Protocol: Do not add undiluted dye stock directly to the media in the dish. Predilute in a small volume of media/buffer, vortex, and then add to the main volume.

Q4: Can I use BSA to block non-specific binding in lipid droplet staining? Diagnosis: Proceed with caution. The Science: Serum Albumin (BSA/HSA) contains high-affinity hydrophobic pockets (fatty acid binding sites). BSA acts as a "sponge" for Bdp dyes.

  • Consequence: High BSA concentrations (>1%) will strip the dye from membranes or lipid droplets, lowering your specific signal.

  • Alternative: Use Fish Skin Gelatin (0.1% - 0.5%) or Prionex . These block surfaces physically without actively sequestering the hydrophobic dye as aggressively as albumin.

Optimized Protocols

Protocol A: The "Low-Noise" Buffer System

For use in protein labeling or surface binding assays (non-lipid droplet).

ComponentConcentrationFunctionScientific Rationale
PBS / HBSS 1XBase BufferMaintain physiological pH/osmolarity.
Fish Gelatin 0.1% - 0.5%BlockerBlocks hydrophobic surfaces without sequestering dye like BSA.
Pluronic F-127 0.02%DispersantMaintains dye solubility. Unlike Tween, less prone to micelle-induced background at this conc.
DMSO < 1.0%Co-solventKeeps dye monomeric. Ensure final DMSO matches control wells.
Protocol B: Critical Washing Steps for Fixed Cells

Standard PBS washes often fail to remove hydrophobic dye stuck to membranes.

  • Fixation: 4% Paraformaldehyde (PFA) for 15 min.[] DO NOT use Methanol (it dissolves the lipids you are likely trying to stain).

  • Staining: Incubate Bdp dye (e.g., 493/503) in PBS for 15-30 mins.

  • The "Back-Exchange" Wash (Crucial Step):

    • Instead of washing with pure PBS, perform the first two washes with PBS + 1% BSA .

    • Mechanism:[1][3][4] The BSA in the wash buffer acts as a "sink" to pull loosely bound (non-specific) dye off the plasma membrane and plasticware, while the high-affinity lipid droplets retain the dye.

    • Final Rinse: Wash 3x with pure PBS to remove the BSA.

Decision Tree: Solving Background Issues

Troubleshooting_Tree Start Start: High Background with Bdp Dye Q1 Application Type? Start->Q1 Branch_Microplate Microplate Assay (Binding/Enzymatic) Q1->Branch_Microplate Quantitation Branch_Imaging Cellular Imaging (Microscopy) Q1->Branch_Imaging Visualization Check_Detergent Check Detergent Conc. Is Tween > 0.01%? Branch_Microplate->Check_Detergent Check_Speckles Artifact Type? Branch_Imaging->Check_Speckles Action_Lower_Det Reduce Tween to <0.005% Or use Pluronic F-127 Check_Detergent->Action_Lower_Det Yes (Micelle Artifact) Check_Plate Plate Material? Check_Detergent->Check_Plate No Action_NBS Switch to NBS (Non-Binding Surface) Check_Plate->Action_NBS Standard Plastic Action_Filter Precipitate (Speckles): Filter Dye (0.2µm) & Vortex vigorously Check_Speckles->Action_Filter Bright Dots Action_Wash General Haze: Use 'Back-Exchange' Wash (PBS + 1% BSA) Check_Speckles->Action_Wash Diffuse Background

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of non-specific Bdp signals.

References

  • Hughes, L.D., Rawle, R.J., & Boxer, S.G. (2014). Choose Your Label Wisely: Water-Soluble Fluorophores Often Interact with Lipid Bilayers. PLoS ONE. (Discusses hydrophobicity and non-specific binding). Available at: [Link]

  • Spink, C.H., & Chaires, J.B. (1997). Thermodynamics of the Binding of a Cationic Lipid to DNA. (Reference for Critical Micelle Concentration effects on fluorescence). Available at: [Link]

Sources

Validation & Comparative

Technical Guide: BDP 650/665 DBCO vs. Cy5 Photostability in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the far-red imaging window (650–670 nm), Cyanine 5 (Cy5) has long been the industry standard due to its high extinction coefficient. However, its application in long-term live-cell imaging and single-molecule localization microscopy (SMLM) is severely limited by rapid photobleaching and photo-oxidative degradation.

BDP 650/665 (a Boron-Dipyrromethene derivative) has emerged as a superior alternative, particularly when conjugated via DBCO (Dibenzocyclooctyne) for copper-free click chemistry. While Cy5 offers high initial absorbance, BDP 650/665 delivers comparable total brightness (due to higher quantum yield) and significantly superior photostability .

This guide objectively compares these two fluorophores, detailing the physicochemical mechanisms behind their performance and providing a validated protocol for assessing photostability in your own laboratory.

Mechanistic Comparison: The "Why" Behind the Stability

To understand the performance difference, one must look at the molecular geometry and degradation pathways of the two fluorophores.

Cy5: The Polymethine Chain Vulnerability

Cy5 consists of two heteroaromatic rings connected by a flexible polymethine bridge.

  • The Flaw: Upon excitation, the polymethine chain undergoes cis-trans isomerization. This non-radiative decay pathway competes with fluorescence, reducing quantum yield.

  • The Damage: This flexible state is highly susceptible to attack by Reactive Oxygen Species (ROS), leading to irreversible cleavage of the polymethine chain (photobleaching).

BDP 650/665: The Rigid Core Advantage

BDP dyes are based on a rigid 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core.

  • The Shield: The tricyclic ring structure is structurally constrained. It cannot undergo the isomerization that plagues cyanines.

  • The Result: Reduced non-radiative decay (higher quantum yield) and exceptional resistance to ROS-mediated degradation.

Visualizing the Stability Logic

StabilityMechanism cluster_Cy5 Cy5 Pathway (Vulnerable) cluster_BDP BDP Pathway (Robust) Excitation Excitation Light (640nm) Cy5_Struct Cy5: Flexible Polymethine Chain Excitation->Cy5_Struct BDP_Struct BDP: Rigid Indacene Core Excitation->BDP_Struct Isomerization Cis-Trans Isomerization Cy5_Struct->Isomerization Vibrational Relaxation Bleaching Irreversible Photobleaching Isomerization->Bleaching + ROS Attack BDP_Struct->Bleaching Minimal Pathway Fluorescence Stable Fluorescence Emission BDP_Struct->Fluorescence High Quantum Yield

Figure 1: Mechanistic divergence between Cy5 and BDP 650/665. The rigidity of the BDP core prevents the isomerization-induced bleaching pathway common in Cyanines.

Technical Specifications & Performance Data

The following data aggregates standard physicochemical properties observed in aqueous buffers (PBS, pH 7.4).

Table 1: Photophysical Properties Comparison[1]
FeatureCy5 (Standard)BDP 650/665Impact on Imaging
Excitation Max 649 nm649 nmDrop-in replacement. Compatible with standard Cy5 filter sets/lasers.
Emission Max 665 nm667 nmIdentical detection window.
Extinction Coeff.[1][2][3][4] (

)
~250,000

~94,000

Cy5 absorbs more photons per molecule.
Quantum Yield (

)
0.20 – 0.270.52BDP is ~2x more efficient at converting absorbed photons to signal.
Theoretical Brightness ~50,000~48,880Comparable. The lower

of BDP is offset by its higher

.
Photostability (

)
Low (< 30s at high power)High (> 120s at high power)BDP retains signal for significantly more frames.
Solubility Moderate/High (Sulfonated)Low (Hydrophobic)Critical: BDP requires organic co-solvents (DMSO) for labeling.

Key Insight: While Cy5 has a higher extinction coefficient, its low quantum yield in aqueous environments means its effective brightness is roughly equal to BDP 650/665. However, the integrated signal (total photons collected before bleaching) is vastly higher for BDP.

Experimental Validation: Photostability Assay Protocol

Do not rely solely on manufacturer claims. Use this standardized protocol to validate the stability difference in your specific biological context.

Materials
  • Sample: Silica beads (5 µm) functionalized with Azide groups.

  • Reagents:

    • Cy5-DBCO (10 µM in DMSO).

    • BDP 650/665-DBCO (10 µM in DMSO).

    • Labeling Buffer: PBS + 0.1% Tween-20 (to prevent BDP aggregation).

  • Microscope: Widefield or Confocal system with 640 nm laser line.

Workflow Diagram

ProtocolWorkflow Step1 1. Conjugation (Click Reaction) Step2 2. Washing (Remove Unbound Dye) Step1->Step2 1 hr @ RT Step3 3. Continuous Excitation (Time-Lapse Imaging) Step2->Step3 Mount in PBS Step4 4. Normalization (Plot I/I_0 vs Time) Step3->Step4 ImageJ/Fiji

Figure 2: Step-by-step workflow for comparative photostability assessment.

Detailed Protocol Steps
  • Conjugation: Incubate Azide-beads with 1 µM of either Cy5-DBCO or BDP 650/665-DBCO in Labeling Buffer for 1 hour at room temperature. Note: Ensure final DMSO concentration is <5% to protect beads, but sufficient to solubilize BDP.

  • Washing: Centrifuge and wash beads

    
     with PBS to remove free dye. This prevents background signal replenishment.
    
  • Mounting: Mount beads on a glass slide in PBS (do not use antifade mountant for the initial stress test, as antifades mask intrinsic instability).

  • Acquisition:

    • Set exposure time to 100–200 ms.

    • Set laser power to 100% (or a high value to accelerate bleaching).

    • Acquire images every 1 second for 300 seconds (5 minutes).

  • Analysis:

    • Define ROIs around individual beads in ImageJ/Fiji.

    • Measure Mean Fluorescence Intensity (MFI) for each frame.

    • Normalize data:

      
      .
      
    • Plot

      
       vs. Time.
      
Expected Results
  • Cy5: Will exhibit a rapid exponential decay, typically dropping to 50% intensity (

    
    ) within 20–40 seconds under high illumination.
    
  • BDP 650/665: Will show a linear, slow decline, often retaining >80% intensity at the 60-second mark and >50% at 300 seconds.

Application Context: When to use DBCO?

The DBCO moiety implies this comparison is for Bioorthogonal Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).

Why BDP-DBCO wins in Metabolic Labeling:

In metabolic labeling (e.g., tracking glycans or nascent proteins), the target molecules are often sparse. You need to capture as many photons as possible over time to confirm localization.

  • Cy5-DBCO: Often bleaches before you can acquire a Z-stack of the whole cell.

  • BDP-DBCO: Allows for full 3D confocal stacks without significant signal loss between the first and last slice.

The Solubility Caveat (Crucial for Success)

BDP is hydrophobic . Unlike Sulfo-Cy5, which dissolves instantly in water:

  • Stock Solution: Always dissolve BDP-DBCO in anhydrous DMSO or DMF first.

  • Labeling: When adding to the aqueous biological sample, ensure rapid mixing to prevent microprecipitation.

  • Washing: Include a mild detergent (0.1% Tween-20 or Triton X-100) in wash steps to remove hydrophobic dye aggregates that stick to membranes.

References

    • Source for extinction coefficients, quantum yields, and spectral data.[5][6]

  • Comparative analysis of photostability kinetics.
  • Hinkeldey, B., et al. (2008).[7] "Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy." ChemPhysChem, 9(14), 2019-2027.[7] Retrieved from [Link]

    • Foundational paper establishing the superior stability mechanism of the BODIPY core.
  • Reference for general BODIPY chemical properties and insensitivity to solvent polarity.

Sources

Technical Guide: Performance of Bdp 650/665 DBCO in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of super-resolution microscopy, the choice of fluorophore is often more critical than the hardware itself. Bdp 650/665 DBCO (a Borondipyrromethene derivative) represents a specialized tool that occupies a distinct niche compared to the industry standards like Alexa Fluor 647 (AF647) or Silicon Rhodamine (SiR).

The Verdict: Bdp 650/665 is the superior choice for Stimulated Emission Depletion (STED) microscopy due to its exceptional photostability and resistance to bleaching under high-intensity depletion lasers (775 nm). However, for Single-Molecule Localization Microscopy (SMLM/dSTORM) , Alexa Fluor 647 remains the gold standard due to its superior photoswitching (blinking) kinetics.

The DBCO (Dibenzocyclooctyne) moiety adds a layer of bioorthogonal utility, allowing for copper-free click chemistry.[1] Unlike sulfonated cyanine dyes (AF647), the Bdp core is inherently lipophilic, influencing its permeability and background noise profile.

Photophysical Characterization

To understand performance, we must first analyze the core photophysics. Bdp 650/665 is designed to match the Cy5 channel , making it compatible with standard 633/640 nm excitation lasers.

Table 1: Technical Specifications Comparison
PropertyBdp 650/665 DBCOAlexa Fluor 647 DBCOSiR (Silicon Rhodamine) DBCO
Core Structure Borondipyrromethene (BODIPY)Sulfonated CyanineSilicon Rhodamine
Excitation Max 649 nm650 nm652 nm
Emission Max 667 nm665 nm674 nm
Extinction Coeff. 94,000 M⁻¹cm⁻¹239,000 M⁻¹cm⁻¹100,000 M⁻¹cm⁻¹
Quantum Yield (QY) 0.520.330.39
Photostability High (Excellent for STED)Moderate (Good for Confocal)High
Photoswitching Low (Hard to blink)High (Ideal for STORM)Moderate
Hydrophobicity Lipophilic (Membrane permeable)Hydrophilic (Impermeable)Fluorogenic/Permeable

Analyst Note: While AF647 has a higher extinction coefficient (is "brighter" initially), its lower quantum yield and faster photobleaching rate mean that Bdp 650/665 often yields a higher integrated photon count over the long acquisition times required for STED.

Performance Analysis by Modality

Stimulated Emission Depletion (STED)

Rating: Excellent

STED microscopy relies on a high-power depletion laser (typically 775 nm for far-red dyes) to suppress fluorescence in the outer ring of the excitation spot. This process induces massive photothermal stress.

  • Mechanism: The rigid boron-dipyrrin core of Bdp 650/665 resists the formation of non-fluorescent aggregates and radical-induced bleaching better than the flexible polymethine chain of cyanine dyes (AF647).

  • Outcome: You can apply higher depletion powers to achieve better resolution (<50 nm) without rapidly destroying the sample signal.

Single-Molecule Localization (SMLM / dSTORM)

Rating: Moderate/Poor

dSTORM requires a fluorophore to cycle between a bright "on" state and a long-lived dark "off" state (triplet state).

  • The Limitation: BODIPY dyes are notorious for their high fluorescence efficiency and reluctance to enter dark states. They do not "blink" easily in standard thiol-based buffers (MEA/BME).

  • Recommendation: Do not use Bdp 650/665 for dSTORM unless you are using specialized protocols involving redox cocktails designed to force blinking, which is often more trouble than it is worth compared to using AF647.

Bioorthogonal Labeling (Click Chemistry)

Rating: High Utility

The DBCO moiety allows for strain-promoted azide-alkyne cycloaddition (SPAAC).[2] This is critical for metabolic labeling (e.g., labeling nascent proteins with Azidohomoalanine or glycans with Azido-sugars).

  • Permeability Factor: AF647-DBCO is negatively charged and cannot penetrate live cell membranes. Bdp 650/665 is lipophilic.[1][3][4][5][6][7][8] It can penetrate membranes, but this comes with a caveat: High non-specific background. It tends to stick to lipid bilayers.

  • Optimization: Extensive washing with BSA (Bovine Serum Albumin) or detergent-containing buffers is required to remove unbound Bdp dye from intracellular membranes.

Decision Matrix & Workflow Visualization

The following diagrams illustrate the logical selection process and the experimental workflow.

Diagram 1: Fluorophore Selection Logic

SelectionLogic Start Select Super-Resolution Modality Q1 Is the method SMLM (STORM/PALM)? Start->Q1 Q2 Is the method STED? Q1->Q2 No Res_AF647 Use Alexa Fluor 647 (Best Blinking) Q1->Res_AF647 Yes Res_Bdp Use Bdp 650/665 (Best Photostability) Q2->Res_Bdp No (Confocal/SIM) Q_Live Is the sample Live or Fixed? Q2->Q_Live Yes Res_SiR Use SiR-647 (Live Cell/Fluorogenic) Q_Live->Res_Bdp Fixed / High Power Q_Live->Res_SiR Live Cell

Caption: Decision tree for selecting the optimal far-red DBCO fluorophore based on microscopy modality.

Diagram 2: Metabolic Labeling Workflow

Workflow Step1 1. Metabolic Incorp. (Azido-Sugar/AA) Step2 2. Fixation (PFA/Glutaraldehyde) Step1->Step2 12-24 hrs Step3 3. Permeabilization (Triton X-100) Step2->Step3 15 min Step4 4. Click Reaction (Bdp 650/665 DBCO) Step3->Step4 1 hr @ RT Step5 5. Critical Wash (3% BSA + Tween) Step4->Step5 Remove Hydrophobic Background Step6 6. STED Imaging (Exc: 640nm / Depl: 775nm) Step5->Step6

Caption: Step-by-step workflow for metabolic labeling using Bdp 650/665 DBCO, emphasizing the wash step.

Experimental Protocol: Intracellular Glycan Labeling

This protocol validates the use of Bdp 650/665 DBCO for visualizing glycosylation patterns in fixed cells using STED.

Materials
  • Target: HeLa or CHO cells.

  • Metabolic Label: Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) (50 µM).

  • Probe: Bdp 650/665 DBCO (Lumiprobe or equivalent).

  • Buffer: PBS with 3% BSA (Bovine Serum Albumin).

Step-by-Step Methodology
  • Metabolic Incorporation:

    • Seed cells on high-precision #1.5H coverslips.

    • Incubate with 50 µM Ac4ManNAz for 24 hours. The cells will metabolize the azide-sugar and present it on surface and intracellular glycoproteins.

  • Fixation & Permeabilization:

    • Wash cells 2x with warm PBS.

    • Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).

    • Crucial: Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. (Required for the DBCO probe to reach the Golgi/ER).

  • Blocking:

    • Incubate with 3% BSA in PBS for 30 minutes. This blocks non-specific hydrophobic binding sites which Bdp favors.

  • Click Reaction (Copper-Free):

    • Prepare a 5 µM staining solution of Bdp 650/665 DBCO in PBS + 1% BSA.

    • Note: Do not use simple PBS; the BSA keeps the hydrophobic dye solubilized and prevents aggregation.

    • Incubate for 1 hour at RT in the dark.

  • Stringent Washing (Self-Validating Step):

    • Wash 3x 10 minutes with PBS + 0.1% Tween-20.

    • Validation: Check a sample under widefield. If background haze is high, repeat wash with 5% BSA. The signal should be localized to the Golgi and plasma membrane, not diffuse in the cytoplasm.

  • Imaging (STED):

    • Mount in a hardening antifade mountant (e.g., ProLong Diamond).

    • Excitation: 640 nm.

    • STED Depletion: 775 nm.[7]

Troubleshooting & Optimization

IssueCauseSolution
High Background / Haze Hydrophobic nature of Bdp core sticking to lipids.Increase BSA concentration during staining (up to 5%). Use Tween-20 in wash steps.
Low Signal in STED Depletion power too high (bleaching).Although Bdp is stable, 100% power on a 775nm laser will eventually bleach it. Titrate power to 60-80%.
No Blinking (STORM) Dye is not photoswitching.Stop. Switch to Alexa Fluor 647 for STORM. Bdp is not designed for this.[5]
Precipitate in Tube Dye aggregation in aqueous buffer.Dissolve stock in DMSO.[5] When diluting into PBS, ensure BSA is present immediately to sequester the dye.

References

  • Dempsey, G. T., et al. (2011). "Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging." Nature Methods, 8(12), 1027–1036. (Establishes AF647 as the STORM standard). Retrieved from [Link]

  • Wurm, C. A., et al. (2012). "Novel red fluorophores with superior performance in STED microscopy." Optical Nanoscopy, 1(1), 7. (Discusses the requirements for STED dyes: photostability vs blinking). Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 40(11), 2004-2021. (Foundational text on Click Chemistry mechanics). Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Bdp 650/665 DBCO

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bdp 650/665 DBCO, a bright, far-red fluorescent dye integral to copper-free click chemistry applications.[1][2] Given its molecular structure, combining a borondipyrromethene (BDP) core with a dibenzocyclooctyne (DBCO) group, a thorough understanding of its handling, necessary personal protective equipment (PPE), and disposal is paramount to ensure laboratory safety and experimental integrity. While specific toxicity data for Bdp 650/665 DBCO is not extensively documented, a cautious approach based on the known properties of its constituent chemical classes is warranted.[3]

Understanding the Compound: A Rationale for Precaution

Bdp 650/665 DBCO is a valuable tool for labeling and visualizing biomolecules due to its high quantum yield and reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] However, the very characteristics that make it effective also necessitate careful handling. The BDP core is a fluorescent dye, and like many dyes, its potential for biological interaction if absorbed is not fully characterized.[3] The DBCO group, while enabling copper-free click chemistry, is a strained alkyne, and its reactivity should be respected. Furthermore, this compound is often handled as a solid and dissolved in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which themselves require specific safety protocols due to their ability to facilitate skin absorption of solutes.[1][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following recommendations are based on established laboratory safety standards and data from structurally related compounds.

Essential PPE for Handling Bdp 650/665 DBCO
PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against accidental splashes of the powder or its solutions, which could cause eye irritation.[5]
Hand Protection Chemical-resistant nitrile gloves (tested to EN 374 or equivalent).Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, including the solvents typically used to dissolve this dye.[5]
Body Protection A standard laboratory coat. For larger quantities or splash-prone procedures, a chemical-resistant apron is advised.Prevents contamination of personal clothing and protects the skin from accidental spills.[5]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. If weighing out larger quantities of the powder where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.Minimizes the risk of inhaling the fine powder, the toxicological properties of which are not fully known.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Bdp 650/665 DBCO from the moment it arrives in the lab to its final disposal is critical for safety and experimental success.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store the compound in a cool, dry, and dark place. Long-term storage at -20°C is recommended to maintain its stability and reactivity.[1][2][6] The compound should be stored desiccated and protected from light.[5][7]

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Equilibration : Allow the vial of Bdp 650/665 DBCO to equilibrate to room temperature before opening. This is a critical step to prevent moisture condensation inside the vial, as the compound is moisture-sensitive.[8]

  • Weighing : When weighing the solid, perform this task in a well-ventilated area or a fume hood to avoid inhaling any airborne powder. Use appropriate tools (e.g., anti-static spatulas) to minimize dispersal.

  • Dissolution : Dissolve the dye in a dry, water-miscible organic solvent such as DMSO or DMF.[1][4] Add the solvent to the vial containing the dye to avoid generating dust.

  • Use in Reactions : Once in solution, the dye is ready for use in your copper-free click chemistry reactions. As the DBCO group can react with azides, ensure that buffers and other reagents are free of sodium azide.[4][9]

  • Post-Handling : After use, tightly seal the container and return it to its proper storage location. Thoroughly wash your hands with soap and water, even after removing gloves.[5]

Spill and Emergency Procedures
  • Small Spills : For small spills of the powder, carefully sweep it up and place it in a sealed container for disposal. Avoid creating dust. If a solution spills, absorb it with an inert material and place it in a sealed container for disposal.

  • Skin Contact : In case of skin contact, immediately wash the affected area with soap and plenty of water.[5]

  • Eye Contact : If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[5]

  • Inhalation : If inhaled, move to fresh air. If breathing becomes difficult, seek medical assistance.[5]

Disposal Plan

Proper disposal of Bdp 650/665 DBCO and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound and Contaminated Materials : Dispose of unused dye and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) as hazardous chemical waste.[5] Do not dispose of this compound down the drain.

  • Waste Solutions : Collect all waste solutions containing the dye in a clearly labeled, sealed, and appropriate waste container. The container should be designated for halogenated or non-halogenated solvent waste, depending on the solvent used.

  • Local Regulations : Always follow your institution's and local regulations for hazardous waste disposal.

Visualizing the Workflow: A Step-by-Step Guide

Bdp 650/665 DBCO Handling Workflow Bdp 650/665 DBCO Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Don Appropriate PPE B Prepare Clean Workspace in Fume Hood A->B C Equilibrate Vial to Room Temperature B->C D Weigh Solid Compound C->D E Dissolve in Anhydrous Solvent (DMSO/DMF) D->E F Perform Click Chemistry Reaction E->F G Seal and Store Unused Reagent F->G H Dispose of Waste in Labeled Container G->H I Clean Workspace H->I J Remove PPE and Wash Hands I->J

Caption: A flowchart outlining the key steps for the safe handling of Bdp 650/665 DBCO.

Conclusion

By adhering to these guidelines, researchers can confidently and safely utilize Bdp 650/665 DBCO in their experiments. A proactive approach to safety, grounded in a solid understanding of the chemical's properties and potential hazards, is the cornerstone of responsible and successful scientific research.

References

  • BDP 650/665|COA - DC Chemicals. [Link]

  • Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. [Link]

  • DBCO reagents for « Click Chemistry » - Interchim. [Link]

  • Safety Data Sheet - Boron Molecular. [Link]

  • Proper Dye Disposal : r/microscopy - Reddit. [Link]

  • ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.